N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide
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Overview
Description
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide is an organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a malonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide typically involves the reaction of 3,4-dichloroaniline with 4-methoxyaniline in the presence of malonic acid derivatives. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N1-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction may produce amines
Scientific Research Applications
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N1-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide can be compared with other similar compounds, such as:
N~1~-(3,4-dichlorophenyl)-N~3~-(4-chlorophenyl)malonamide: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
N~1~-(3,4-dichlorophenyl)-N~3~-(4-nitrophenyl)malonamide:
N~1~-(3,4-dichlorophenyl)-N~3~-(4-hydroxyphenyl)malonamide: The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interactions with biological targets.
These comparisons highlight the uniqueness of N1-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide and its potential advantages in specific applications.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-12-5-2-10(3-6-12)19-15(21)9-16(22)20-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMYTTUREHFDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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